molecular formula C6H7ClN2O B067509 1,4-dimethyl-1H-pyrazole-5-carbonyl chloride CAS No. 160886-90-8

1,4-dimethyl-1H-pyrazole-5-carbonyl chloride

Cat. No.: B067509
CAS No.: 160886-90-8
M. Wt: 158.58 g/mol
InChI Key: XWOXOJCVQXEPHB-UHFFFAOYSA-N
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Description

1,4-dimethyl-1H-pyrazole-5-carbonyl chloride is a chemical compound with the molecular formula C6H7ClN2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-dimethyl-1H-pyrazole-5-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1,4-dimethyl-1H-pyrazole with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

1,4-dimethyl-1H-pyrazole+SOCl21,4-dimethyl-1H-pyrazole-5-carbonyl chloride+SO2+HCl\text{1,4-dimethyl-1H-pyrazole} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 1,4-dimethyl-1H-pyrazole+SOCl2​→1,4-dimethyl-1H-pyrazole-5-carbonyl chloride+SO2​+HCl

This method is efficient and yields the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1,4-dimethyl-1H-pyrazole-5-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: The compound can be hydrolyzed in the presence of water to form 1,4-dimethyl-1H-pyrazole-5-carboxylic acid.

    Reduction: Reduction of the carbonyl chloride group can yield the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine (Et3N) to neutralize the hydrochloric acid formed.

    Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) is used to hydrolyze the carbonyl chloride group.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Amides, Esters, and Thioesters: Formed from substitution reactions.

    1,4-dimethyl-1H-pyrazole-5-carboxylic acid: Formed from hydrolysis.

    Alcohols: Formed from reduction.

Scientific Research Applications

1,4-dimethyl-1H-pyrazole-5-carbonyl chloride has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various pyrazole derivatives, which are valuable in medicinal chemistry.

    Medicinal Chemistry: Pyrazole derivatives have shown potential as anti-inflammatory, antimicrobial, and anticancer agents.

    Material Science: The compound can be used in the development of new materials with specific properties.

    Agriculture: Pyrazole derivatives are explored for their potential use as agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride
  • 1,4-dimethyl-1H-pyrazole-3-carbonyl chloride
  • 1,4-dimethyl-1H-pyrazole-5-carboxylic acid

Uniqueness

1,4-dimethyl-1H-pyrazole-5-carbonyl chloride is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the carbonyl chloride group makes it a versatile intermediate for further chemical modifications.

Properties

IUPAC Name

2,4-dimethylpyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-4-3-8-9(2)5(4)6(7)10/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOXOJCVQXEPHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609473
Record name 1,4-Dimethyl-1H-pyrazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160886-90-8
Record name 1,4-Dimethyl-1H-pyrazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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